2-[Cyclopropyl(methyl)amino]pyridine-4-carboxylic acid
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Overview
Description
2-[Cyclopropyl(methyl)amino]pyridine-4-carboxylic acid is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is characterized by the presence of a cyclopropyl group, a methylamino group, and a pyridine ring substituted with a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopropyl(methyl)amino]pyridine-4-carboxylic acid typically involves the reaction of cyclopropylmethylamine with 4-chloropyridine-2-carboxylic acid under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-[Cyclopropyl(methyl)amino]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[Cyclopropyl(methyl)amino]pyridine-4-carboxylic acid is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Cyclopropyl(methyl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl and methylamino groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpyridine-4-carboxylic acid
- 4-Methylpyridin-2-amine
- Pyridine-4-carboxylic acid derivatives
Uniqueness
2-[Cyclopropyl(methyl)amino]pyridine-4-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-[cyclopropyl(methyl)amino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c1-12(8-2-3-8)9-6-7(10(13)14)4-5-11-9/h4-6,8H,2-3H2,1H3,(H,13,14) |
InChI Key |
PLBZJAMZLOAQSF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)C2=NC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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